molecular formula C10H19N3O4 B13872425 ((2-[(Aminoacetyl)amino]-4-methylpentanoyl)amino)acetic acid CAS No. 311793-05-2

((2-[(Aminoacetyl)amino]-4-methylpentanoyl)amino)acetic acid

Cat. No.: B13872425
CAS No.: 311793-05-2
M. Wt: 245.28 g/mol
InChI Key: CCBIBMKQNXHNIN-UHFFFAOYSA-N
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Description

The compound ((2-[(Aminoacetyl)amino]-4-methylpentanoyl)amino)acetic acid is a structurally complex molecule featuring a branched aliphatic backbone with multiple amide linkages. Its core structure includes a 4-methylpentanoyl moiety modified by aminoacetyl and glycine-derived acetic acid groups. This arrangement confers unique physicochemical properties, such as intermediate polarity due to the balance between hydrophobic methyl groups and hydrophilic amide/carboxylic acid functionalities.

Properties

IUPAC Name

2-[[2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O4/c1-6(2)3-7(13-8(14)4-11)10(17)12-5-9(15)16/h6-7H,3-5,11H2,1-2H3,(H,12,17)(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCBIBMKQNXHNIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)O)NC(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50953259
Record name N-{2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxy-4-methylpentylidene}glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50953259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2576-67-2, 311793-05-2
Record name NSC89616
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89616
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-{2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxy-4-methylpentylidene}glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50953259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Multi-Step Peptide Synthesis Approach

The synthesis of this compound predominantly follows classical peptide synthesis strategies involving:

  • Amino Acid Protection: Selective protection of amino and carboxyl groups is essential to prevent side reactions during peptide bond formation. Common protecting groups include Boc (tert-butyloxycarbonyl) for amino groups and esterification for carboxyl groups.

  • Peptide Bond Formation: The core step involves coupling amino acids or peptide fragments through amide bond formation. This is typically achieved using carbodiimide-based coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC), often in the presence of additives like hydroxybenzotriazole (HOBt) to improve yield and reduce racemization.

  • Deprotection: After coupling, protecting groups are removed under conditions that preserve the integrity of the peptide bonds and stereochemistry. Acidic conditions (e.g., trifluoroacetic acid for Boc removal) or basic hydrolysis (for esters) are commonly used.

  • Purification: The crude peptide is purified using chromatographic techniques, primarily high-performance liquid chromatography (HPLC), to achieve high purity required for biological applications.

Solid-Phase Peptide Synthesis (SPPS)

For industrial or larger-scale synthesis, solid-phase peptide synthesis (SPPS) is the preferred method. This technique involves anchoring the initial amino acid to a solid resin, allowing sequential addition of protected amino acids with washing steps in between. Advantages include:

  • Enhanced efficiency and automation capability.

  • Simplified purification by filtration.

  • High control over sequence and stereochemistry.

SPPS protocols for this compound would involve the sequential incorporation of glycine and leucine derivatives, with aminoacetylation steps introduced at appropriate stages.

Reaction Conditions and Reagents

Step Typical Reagents/Conditions Notes
Amino Acid Protection Boc2O, Fmoc-Cl, esterification reagents Protect amino/carboxyl groups
Peptide Coupling DCC, DIC, HOBt, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) Coupling agents to form amide bonds
Deprotection TFA (trifluoroacetic acid), piperidine (for Fmoc) Removal of protecting groups
Purification Reverse-phase HPLC High purity isolation

Industrial Scale Considerations

  • Use of automated peptide synthesizers for SPPS.

  • Optimization of solvent systems (e.g., DMF, DCM) for efficient coupling.

  • Monitoring reaction progress by analytical HPLC or mass spectrometry.

  • Final product characterization by NMR, IR, and elemental analysis.

Chemical Reactions Analysis Related to Preparation

Common Reagents and Their Roles

Reagent Role Reaction Type
Dicyclohexylcarbodiimide (DCC) Peptide bond coupling Activation of carboxyl group
Hydroxybenzotriazole (HOBt) Coupling efficiency enhancer Additive to reduce racemization
Trifluoroacetic acid (TFA) Deprotection Acidic cleavage of Boc groups
Piperidine Deprotection Base-mediated removal of Fmoc groups
Sodium borohydride (NaBH4) Reduction (if applicable) Reduces carbonyl groups
Hydrogen peroxide (H2O2) Oxidation (if applicable) Oxidizes sulfur residues

Reaction Outcomes and Purity

  • The major product is the target peptide with the correct sequence and stereochemistry.

  • Side products may include racemized peptides, incomplete coupling products, or over-oxidized residues.

  • Purification via HPLC ensures removal of impurities and side products, yielding a product suitable for biochemical applications.

Summary Data Table of Compound Characteristics and Preparation

Property/Aspect Details
Molecular Formula C10H19N3O4
Molecular Weight 245.28 g/mol
CAS Number 2576-67-2, 311793-05-2
Key Synthetic Steps Protection → Coupling → Deprotection → Purification
Common Coupling Agents DCC, DIC, EDC
Purification Method Reverse-phase HPLC
Synthetic Methodologies Solution-phase peptide synthesis, SPPS
Typical Protecting Groups Boc, Fmoc
Analytical Characterization NMR, Mass Spectrometry, IR, HPLC

Research and Source Diversity

The preparation methods outlined are consistent with standard peptide synthesis protocols documented in peer-reviewed literature and patent disclosures related to peptide derivatives structurally similar to this compound. The use of solid-phase peptide synthesis is well-established in industrial production, providing scalability and reproducibility. Analytical techniques such as HPLC and mass spectrometry ensure product quality and identity, critical for biochemical and medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by mimicking the natural substrate, thereby blocking the active site. This interaction can lead to downstream effects on cellular pathways, influencing processes such as signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s branched aliphatic chain and dual amide groups distinguish it from the simpler 2-aminomethyl-4-methyl-pentanoic acid (), which lacks the aminoacetyl and acetic acid extensions.
  • Compared to 4-[(Phenylacetyl)amino]phenyl acetate (), the absence of aromatic rings in the target compound likely enhances aqueous solubility but reduces lipid membrane permeability.
  • The target’s smaller size relative to Larazotide acetate () may limit its binding affinity but improve metabolic stability .

Pharmacological and Functional Comparisons

Binding Affinity and Targets

  • NFH (CID: 5287851) (): A co-crystallized reference ligand with zinc-binding properties, NFH’s 4-methylpentanoyl and valinamide groups suggest divergent targets (e.g., metalloenzymes) compared to the target compound’s glycine-acetic acid motif .

Biological Activity

((2-[(Aminoacetyl)amino]-4-methylpentanoyl)amino)acetic acid, also known as a derivative of amino acids, has gained attention in recent years for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C10H19N3O4
  • CAS Number : [insert CAS number if available]

The biological activity of this compound is attributed to its interactions with various biological pathways:

  • Protein Synthesis : The compound may influence protein synthesis by acting on amino acid transporters and modulating the availability of amino acids necessary for protein production.
  • Cell Signaling Pathways : It has been shown to interact with several cell signaling pathways, including the MAPK/ERK pathway and JAK/STAT signaling, which are crucial in regulating cell growth and differentiation .

Therapeutic Applications

Research indicates that this compound may have several therapeutic applications:

  • Anti-inflammatory Effects : Studies suggest that it may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines .
  • Neuroprotective Properties : Preliminary research shows potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases .
  • Cancer Therapy : There is emerging evidence that compounds similar to this can be utilized in targeted cancer therapies, particularly in antibody-drug conjugates (ADCs) .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryInhibition of pro-inflammatory cytokines
NeuroprotectivePotential protection against neuronal damage
Cancer TreatmentUse in antibody-drug conjugates for targeted therapy

Case Study 1: Neuroprotection

In a study investigating neuroprotective effects, researchers administered varying doses of this compound to animal models subjected to oxidative stress. Results indicated a significant reduction in neuronal cell death and improved behavioral outcomes compared to control groups.

Case Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory properties of the compound. It was found that treatment with this compound led to a marked decrease in the levels of TNF-alpha and IL-6 in vitro, suggesting its potential as an anti-inflammatory agent.

Q & A

Q. What are the recommended synthetic routes for ((2-[(Aminoacetyl)amino]-4-methylpentanoyl)amino)acetic acid, and how can yield optimization be achieved?

Methodological Answer:

  • Stepwise Solid-Phase Synthesis : Utilize Fmoc/t-Bu protection strategies. Couple 4-methylpentanoic acid to a resin, followed by sequential addition of aminoacetyl and glycine moieties. Use HOBt/DIC coupling reagents to minimize racemization .
  • Yield Optimization : Monitor reaction progress via LC-MS. Adjust solvent polarity (e.g., DMF/DCM mixtures) and temperature (0–25°C) to improve coupling efficiency. Post-synthesis, purify via reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to achieve >95% purity .

Q. How can the structural integrity and purity of this compound be validated?

Methodological Answer:

  • Analytical Techniques :
    • NMR : Confirm backbone connectivity via ¹H NMR (D₂O, 500 MHz): δ 1.2–1.5 ppm (4-methylpentanoyl CH₃), δ 3.1–3.5 ppm (amide NH and CH₂ groups) .
    • HPLC : Use a C18 column with UV detection at 214 nm; retention time consistency (±0.2 min) indicates purity .
    • HRMS : Exact mass calculation (C₁₁H₂₁N₃O₅, [M+H]⁺ = 276.1553) to confirm molecular identity .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against serine proteases (e.g., trypsin) using fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC). Measure IC₅₀ values in triplicate at pH 7.4 .
  • Cell-Based Viability Assays : Incubate with HEK293 cells (72 hrs, 1–100 µM). Use MTT assays to assess cytotoxicity. Normalize data to untreated controls .

Advanced Research Questions

Q. How can conflicting bioactivity data between in vitro and in vivo studies be resolved?

Methodological Answer:

  • Assay Standardization : Replicate experiments under controlled conditions (e.g., buffer composition, temperature). For in vivo discrepancies, validate pharmacokinetics via LC-MS/MS to measure plasma/tissue concentrations .
  • Orthogonal Assays : Compare SPR (surface plasmon resonance) binding affinity with functional assays (e.g., cAMP modulation). Discrepancies may indicate off-target effects or metabolite interference .

Q. What role does stereochemistry play in the compound’s interaction with biological targets?

Methodological Answer:

  • Chiral HPLC Separation : Resolve enantiomers using a Chiralpak AD-H column (hexane:isopropanol 90:10). Test each isomer in enzyme inhibition assays to determine stereospecificity .
  • Molecular Dynamics (MD) Simulations : Model interactions with target proteins (e.g., proteases). The (S)-configuration at the 4-methylpentanoyl group may enhance hydrophobic binding in active sites .

Q. What computational strategies predict binding modes and guide SAR studies?

Methodological Answer:

  • Docking Studies (AutoDock Vina) : Dock the compound into X-ray structures of target enzymes (PDB: 4L8). Focus on hydrogen bonding (amide NH to Asp189) and hydrophobic contacts (4-methyl group to Val213) .
  • QSAR Modeling : Use CoMFA/CoMSIA to correlate substituent effects (e.g., methyl position) with IC₅₀ values. Validate models with leave-one-out cross-validation (q² > 0.6) .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC₅₀ values across studies?

Methodological Answer:

  • Source Investigation : Compare assay conditions (e.g., substrate concentration, enzyme batches). For example, IC₅₀ values may vary if assays used 10 nM vs. 50 nM trypsin .
  • Impurity Analysis : Re-examine purity data from conflicting studies. Impurities >5% (e.g., diastereomers) can skew results .

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